Methyl 2-(1-amino-3-methylcyclopentyl)acetate
CAS No.:
Cat. No.: VC17818424
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | methyl 2-(1-amino-3-methylcyclopentyl)acetate |
| Standard InChI | InChI=1S/C9H17NO2/c1-7-3-4-9(10,5-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3 |
| Standard InChI Key | OHGJSWYNTPXYAW-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C1)(CC(=O)OC)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
Methyl 2-(1-amino-3-methylcyclopentyl)acetate (IUPAC name: methyl 2-[(1-amino-3-methylcyclopentyl)methyl]acetate) has the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol. The structure comprises a cyclopentane ring with three substituents:
-
A primary amino group (-NH₂) at position 1.
-
A methyl group (-CH₃) at position 3.
-
An acetoxy methyl ester (-OCOCH₃) linked via a methylene bridge to position 1 .
The stereochemistry of the cyclopentane ring influences its reactivity and biological interactions. For example, the cis or trans arrangement of the amino and methyl groups relative to the ester side chain can modulate steric effects and hydrogen-bonding capabilities .
Structural Representation
The compound’s structure can be visualized as:
This configuration introduces torsional strain due to the non-planar cyclopentane ring, which may enhance reactivity in ring-opening or substitution reactions.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of methyl 2-(1-amino-3-methylcyclopentyl)acetate typically proceeds via esterification of the parent carboxylic acid, 2-(1-amino-3-methylcyclopentyl)acetic acid, with methanol under acidic catalysis. The general reaction is:
Key parameters for optimizing yield (typically 70–85%) include:
-
Temperature: 60–80°C.
-
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
-
Reaction time: 4–6 hours under reflux.
Table 1: Comparative Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate reaction but risk decomposition |
| Catalyst Concentration | 1–2 mol% | Excess acid causes side reactions (e.g., dehydration) |
| Solvent | Methanol (neat) | Polar protic solvent enhances protonation |
Alternative Pathways
In medicinal chemistry, Schiff base formation involving the amino group has been explored to generate derivatives with enhanced bioactivity. For instance, condensation with aldehydes yields imine-linked analogs :
These derivatives are under investigation as protease inhibitors or antimicrobial agents .
Physicochemical Properties
Physical State and Solubility
Methyl 2-(1-amino-3-methylcyclopentyl)acetate is a colorless liquid at room temperature with a density of 1.12 g/cm³. It exhibits moderate solubility in polar solvents (e.g., ethanol, acetone) but limited solubility in water (<5 mg/mL). The amino group’s basicity (pKa ≈ 9.5) allows salt formation with strong acids, improving aqueous solubility for pharmaceutical formulations .
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | <5 | Increases with protonation (pH <4) |
| Ethanol | 120 | Ideal for recrystallization |
| Dichloromethane | 300 | Used in extraction |
Stability and Reactivity
The compound is stable under inert atmospheres but prone to hydrolysis in acidic or alkaline conditions:
Storage recommendations include refrigeration (2–8°C) in amber glass to prevent photodegradation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 1.25 (s, 3H, CH₃ on cyclopentane).
-
δ 1.65–1.80 (m, 4H, cyclopentane CH₂).
-
δ 2.40 (t, 2H, J = 7.2 Hz, CH₂COOCH₃).
-
δ 3.10 (s, 2H, NH₂).
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands:
-
3350 cm⁻¹ (N-H stretch, amine).
-
1745 cm⁻¹ (C=O stretch, ester).
-
1240 cm⁻¹ (C-O-C asymmetric stretch).
Applications and Biological Relevance
Medicinal Chemistry
The compound’s amino-ester structure makes it a candidate for prodrug development. Hydrolysis in vivo releases the free acid, which may interact with biological targets such as GABA receptors or ion channels . Preliminary studies suggest anxiolytic activity in murine models, though clinical data remain sparse .
Organic Synthesis
As a chiral building block, it facilitates asymmetric synthesis of cyclopentane-containing natural products. For example, it has been used in the total synthesis of carbocyclic nucleoside analogs, where the cyclopentane ring mimics ribose .
Challenges and Future Directions
Current limitations include low thermal stability and steric hindrance during functionalization. Advances in continuous-flow reactors and enzymatic catalysis may address these issues, enabling scalable production. Further research is needed to explore its role in neurodegenerative disease therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume